1-(3H-imidazo[4,5-c]pyridin-2-yl)hydrazine
Description
Properties
IUPAC Name |
3H-imidazo[4,5-c]pyridin-2-ylhydrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N5/c7-11-6-9-4-1-2-8-3-5(4)10-6/h1-3H,7H2,(H2,9,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKDSMRAHZKUCJO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC2=C1N=C(N2)NN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Substitution Reactions of Halogenated Imidazo[4,5-c]pyridines
The most direct route to 1-(3H-imidazo[4,5-c]pyridin-2-yl)hydrazine involves nucleophilic substitution of halogenated precursors. In a seminal study, 5-chloro-3-methyl-1-phenyl-1,3a-dihydroimidazo[4,5-c]pyrazole (5 ) was treated with hydrazine hydrate in ethanol under reflux for 3 hours . The chloro group at position 5 was selectively displaced by hydrazine, yielding the target compound after crystallization (m.p. 232°C) . Spectral characterization confirmed the structure: IR showed N–H stretches at 3440 cm⁻¹, while ¹H NMR revealed aromatic protons at δ 7.70–8.80 ppm .
A related approach for imidazo[4,5-b]pyridine analogues demonstrates broader applicability. 2-(4-Bromophenyl)-3H-imidazo[4,5-b]pyridine underwent hydrazine substitution in the presence of p-toluenesulfonic acid (PTSA), achieving full bromine displacement after 3–4 hours of reflux . Though yields were unspecified, recrystallization from ethanol provided pure hydrazine derivatives, as validated by mass spectrometry (MS: m/z 226.0 [M+1]) .
Metal-Free Hydrazination Strategies
Recent advances in metal-free chemistry offer alternative pathways. Diethyl azodicarboxylate (DEAD) has been employed for regioselective hydrazination of imidazo[1,2-a]pyridines at the C-3 position . Although this method targets a different isomer, its principles may apply to imidazo[4,5-c]pyridines. DEAD reacts with the electron-rich C-3 position via a Michael addition mechanism, bypassing the need for transition metals . Reaction conditions (80°C in acetonitrile for 6 hours) afford hydrazinated products in 75–95% yields .
Comparative Analysis of Synthetic Routes
Chemical Reactions Analysis
Types of Reactions: 1-(3H-imidazo[4,5-c]pyridin-2-yl)hydrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or potassium permanganate.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenated compounds or alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazo[4,5-c]pyridine oxides, while reduction can produce hydrazine derivatives.
Scientific Research Applications
Chemical Properties and Structure
The compound has a molecular formula of and a molecular weight of approximately 149.16 g/mol. Its structure features an imidazopyridine core, characterized by the fusion of an imidazole ring with a pyridine ring. The unique arrangement of functional groups contributes to its distinct pharmacological profile and biological activity.
Pharmacological Applications
1-(3H-imidazo[4,5-c]pyridin-2-yl)hydrazine has garnered attention for its potential therapeutic properties, particularly in the following areas:
- Anti-inflammatory Activity : The compound primarily targets enzymes such as IKK-ε and TBK1, which are involved in the NF-kappaB signaling pathway. This interaction can lead to the phosphorylation of NF-kappaB, a crucial regulator of immune response and inflammation. Thus, it may enhance immune responses and reduce inflammation, indicating its potential as an anti-inflammatory agent .
- Cancer Treatment : The modulation of inflammatory pathways suggests that this compound could play a role in drug development aimed at treating inflammatory diseases or cancer. Its ability to interact with various biological targets makes it a candidate for further pharmacological investigations .
Case Studies and Research Findings
Research studies have shown promising results regarding the interactions of this compound with various biological targets:
- One study demonstrated that this compound effectively inhibits IKK-ε activity, leading to decreased NF-kappaB activation in cellular models of inflammation.
- Another investigation highlighted its potential cytotoxic effects on cancer cell lines, suggesting that it may induce apoptosis through modulation of specific signaling pathways.
These findings underscore the need for further research to fully elucidate the therapeutic potential of this compound in clinical settings.
Mechanism of Action
The mechanism of action of 1-(3H-imidazo[4,5-c]pyridin-2-yl)hydrazine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or proteins, leading to the disruption of cellular processes. In cancer research, it has been shown to inhibit microtubule assembly, thereby preventing cell division and inducing apoptosis .
Comparison with Similar Compounds
Structural Analogues
a. 1-Amino-1H-imidazo[4,5-c]pyridin-2(3H)-one Hydrochloride
- Structure: Differs by replacing the hydrazine group with an amino-ketone moiety.
- Synthesis: Generated via acid-catalyzed rearrangement of ethyl 2-(3-amino-4-pyridinyl)hydrazinecarboxylate hydrochloride .
b. 3-(3H-Imidazo[4,5-c]pyridin-2-yl)-1H-pyrazolo[3,4-c]pyridine
- Structure : Combines imidazo[4,5-c]pyridine with a pyrazole ring.
- Application : Patented for therapeutic uses, likely targeting kinase pathways due to heterocyclic motifs .
- Key Difference : The pyrazole fusion may enhance binding affinity compared to hydrazine-substituted analogues.
c. 1-((1H-Imidazo[4,5-b]pyridin-2-yl)methyl)hydrazine
- Structure : Imidazo[4,5-b]pyridine isomer with a methyl-hydrazine side chain.
- Synthesis : Derived from 2-(chloromethyl)-1H-imidazo[4,5-b]pyridine reacting with hydrazine .
- Significance: The [4,5-b] vs.
Physicochemical Properties
*Estimated based on analogues. Hydrazine derivatives generally exhibit moderate basicity (pKa ~7–8) and densities near 1.3 g/cm³.
Stability and Reactivity
Biological Activity
1-(3H-imidazo[4,5-c]pyridin-2-yl)hydrazine, also known as 2-hydrazineyl-3H-imidazo[4,5-c]pyridine, is a heterocyclic organic compound notable for its diverse biological activities and potential therapeutic applications. Its molecular formula is C6H7N5, with a molecular weight of approximately 149.16 g/mol. The compound features an imidazopyridine core structure, which contributes to its unique pharmacological profile.
This compound primarily targets specific enzymes such as IKK-ε and TBK1 , which are integral to the NF-kappaB signaling pathway. This interaction leads to the phosphorylation of NF-kappaB, a crucial regulator of immune response and inflammation. The activation of NF-kappaB results in the transcription of genes involved in immune response, inflammation, and cell survival, thereby enhancing immune responses and potentially reducing inflammation.
Therapeutic Potential
The compound has been studied for various therapeutic applications, particularly in the following areas:
- Anti-inflammatory Activity : It shows promise as an anti-inflammatory agent by modulating pathways associated with immune responses.
- Anticancer Properties : Preliminary studies suggest potential roles in cancer treatment due to its ability to influence cellular growth and apoptosis pathways.
- Antimicrobial Effects : Research indicates that derivatives of imidazopyridines exhibit antimicrobial properties against various pathogens .
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for optimizing its therapeutic efficacy. The imidazopyridine scaffold has been linked to numerous biological activities, including:
| Activity Type | Description |
|---|---|
| Anti-inflammatory | Modulates NF-kappaB signaling pathway |
| Anticancer | Influences apoptosis and cellular growth |
| Antimicrobial | Exhibits activity against various bacterial strains |
| Antiviral | Potential effects on viral replication mechanisms |
Recent Studies
- A study highlighted the compound's ability to inhibit inflammatory reactions associated with obesity by affecting transcription factors involved in oxidative stress regulation .
- Another investigation into imidazopyridine derivatives demonstrated their broad spectrum of biological activities, including antiulcer and antiviral properties, reinforcing the therapeutic potential of this class of compounds .
Comparative Analysis
In comparison with other imidazopyridine derivatives, this compound exhibits distinct biological activities due to its unique structural attributes. Below is a table summarizing related compounds and their notable properties:
| Compound Name | Structure Type | Unique Properties |
|---|---|---|
| Imidazo[4,5-b]pyridine | Heterocyclic | Known for diverse biological activities |
| Imidazo[1,5-a]pyridine | Heterocyclic | Different arrangement leading to distinct properties |
| Imidazo[1,2-a]pyridine | Heterocyclic | Primarily used in pharmaceuticals as sedatives |
Q & A
Q. Q1. What are the established synthetic routes for 1-(3H-imidazo[4,5-c]pyridin-2-yl)hydrazine, and how can intermediates be optimized?
Methodological Answer: A key route involves the acid-mediated rearrangement of ethyl 2-(3-amino-4-pyridinyl)hydrazinecarboxylate hydrochloride, yielding 1-amino-1H-imidazo[4,5-c]pyridin-2(3H)-one hydrochloride as a precursor. Optimization includes controlling pH and temperature during cyclization to minimize side products . Intermediate purification via recrystallization (e.g., ethanol/water mixtures) enhances yield. Analytical validation using -NMR and IR spectroscopy confirms structural fidelity .
Advanced Synthetic Challenges
Q. Q2. How can competing reaction pathways during cyclization be managed to favor imidazo[4,5-c]pyridine formation?
Methodological Answer: Competing pathways (e.g., thioxoimidazole vs. dithioxodiimidazo derivatives) are influenced by solvent choice and reagent stoichiometry. For example, using CS with EtN in dimethylacetamide suppresses dithiolation, favoring imidazo[4,5-c]pyridine derivatives. Monitoring reaction progress via TLC and adjusting CS equivalents (1.5–2.0 eq.) improves selectivity. Post-reaction dethiolation with Raney nickel further refines product purity .
Structural Characterization
Q. Q3. What crystallographic techniques are critical for resolving imidazo[4,5-c]pyridine derivatives?
Methodological Answer: Single-crystal X-ray diffraction (SXRD) with SHELXL refinement is essential. For example, hydrogen-bonding networks in hydrazine derivatives are resolved using high-resolution data (θ < 25°). Key parameters include anisotropic displacement parameters and twin-law corrections for twinned crystals. SHELXPRO interfaces enable macromolecular applications, while merging data from multiple detectors enhances accuracy .
Reaction Mechanism Analysis
Q. Q4. How can computational modeling clarify the mechanism of iodine(III)-mediated oxidative cyclization in related hydrazine derivatives?
Methodological Answer: Density Functional Theory (DFT) studies (e.g., B3LYP/6-31G*) model transition states during IBD-mediated cyclization. Key steps include nucleophilic attack by the hydrazine nitrogen on the carbonyl carbon, followed by deprotonation. Solvent effects (e.g., dichloromethane polarity) are incorporated via PCM models. Experimental validation via kinetic isotope effects (KIEs) and -labeling aligns with computational predictions .
Biological Activity Profiling
Q. Q5. What in vitro assays are suitable for evaluating the antimitotic activity of imidazo[4,5-c]pyridine derivatives?
Methodological Answer: Proliferation inhibition assays (e.g., L1210 murine leukemia cells) with IC determination via MTT or resazurin reduction. Mitotic arrest is quantified via flow cytometry (propidium iodide staining) and confocal microscopy (α-tubulin immunofluorescence). Structure-activity relationships (SARs) are established by comparing substituents (e.g., benzylidene vs. alkylthio groups), with micromolar activity thresholds indicating therapeutic potential .
Data Contradictions in Pharmacological Studies
Q. Q6. How can discrepancies between in vitro potency and in vivo efficacy be addressed for hydrazine-based compounds?
Methodological Answer: Pharmacokinetic profiling (e.g., plasma stability, metabolic clearance in liver microsomes) identifies bioavailability bottlenecks. For example, esterase-mediated hydrolysis of carbamate derivatives reduces in vivo activity. Prodrug strategies (e.g., acetyl-protected amines) or nanoformulation (liposomal encapsulation) enhance bioavailability. Cross-validation using orthotopic xenograft models improves translational relevance .
Analytical Challenges in Hydrazine Stability
Q. Q7. What strategies mitigate hydrazine degradation during storage or synthesis?
Methodological Answer: Degradation via oxidation or hydrolysis is minimized by storing compounds under inert atmospheres (N or Ar) at −20°C. During synthesis, low-temperature (−10°C) reaction conditions and chelating agents (e.g., EDTA) suppress metal-catalyzed oxidation. Stability is monitored via HPLC-UV (λ = 254 nm) with C18 columns, tracking degradation peaks over 72-hour accelerated stability studies .
Advanced Crystallography for Polymorph Identification
Q. Q8. How can polymorphic forms of imidazo[4,5-c]pyridine derivatives be distinguished?
Methodological Answer: Differential Scanning Calorimetry (DSC) identifies melting point variations (ΔT > 5°C) between polymorphs. Powder X-ray Diffraction (PXRD) patterns (e.g., 2θ = 10–40°) combined with Rietveld refinement quantify phase purity. Solvent-mediated crystallization (e.g., acetonitrile vs. DMF) selectively induces specific polymorphs, validated via Hirshfeld surface analysis .
Mechanistic Studies of Rearrangement Reactions
Q. Q9. What spectroscopic techniques elucidate intermediates in hydrazine-to-imidazole rearrangements?
Methodological Answer: In situ FTIR monitors carbonyl stretching (1650–1750 cm) during acid-catalyzed cyclization. Transient intermediates (e.g., hydrazone tautomers) are trapped via rapid-freeze quench EPR. High-resolution mass spectrometry (HRMS) with ESI+ ionization confirms intermediate masses (e.g., [M+H] adducts). Isotopic labeling (-hydrazines) tracks nitrogen migration pathways .
Structure-Activity Relationship (SAR) Optimization
Q. Q10. How can substituent effects on imidazo[4,5-c]pyridine bioactivity be systematically evaluated?
Methodological Answer: Parallel synthesis libraries incorporate diverse substituents (e.g., halogens, alkyl, aryl groups) at the 3- and 7-positions. Biological screening (IC vs. selectivity indices) identifies pharmacophores. QSAR models (e.g., CoMFA, CoMSIA) correlate electronic (Hammett σ) and steric (Taft E) parameters with activity. XLogP3-AA predicts logP for optimizing blood-brain barrier penetration .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
